Structural Differentiation: 3-Sulfonyl Regioisomerism Distinguishes CAS 2097857-07-1 from 4-Sulfonylpiperidine LCE Inhibitor Chemotypes
The compound carries the sulfonyl substituent at the 3-position of the piperidine ring, a regioisomeric arrangement that is explicitly claimed in US Patent US8188280B2 as conferring LCE inhibitory activity [1]. In contrast, a parallel patent family (US8163898B2) claims 4-sulfonylpiperidine derivatives as LCE inhibitors, indicating that both the 3- and 4-substituted chemotypes are independently pursued as pharmacologically distinct series [2]. While direct IC50 values for CAS 2097857-07-1 are not publicly available, the existence of separate patent families for each regioisomer implies that the position of the sulfonyl group fundamentally alters the pharmacological profile, potency, or selectivity with respect to LCE isoforms [3]. The benzofuran-2-carbonyl N-substituent further differentiates this compound from 4-sulfonylpiperidine comparator compounds, which typically bear aryl or heteroaryl sulfonyl groups at the N-1 position rather than a benzofuran carbonyl [2].
| Evidence Dimension | Piperidine sulfonyl regioisomerism (3-sulfonyl vs. 4-sulfonyl) |
|---|---|
| Target Compound Data | Sulfonyl at piperidine C-3 position; N-1 substituted with benzofuran-2-carbonyl |
| Comparator Or Baseline | 4-Sulfonylpiperidine derivatives (US8163898B2); N-1 typically substituted with aryl/heteroaryl groups |
| Quantified Difference | Regioisomeric difference: 3-sulfonyl vs. 4-sulfonyl; distinct N-substituent chemotypes |
| Conditions | Comparative analysis of patent Markush structures and exemplified compounds |
Why This Matters
For laboratories building LCE inhibitor screening libraries, the regioisomeric position of the sulfonyl group is a critical diversity element; procurement of a 3-sulfonyl regioisomer ensures coverage of a scaffold space not addressed by 4-sulfonyl analogs.
- [1] US Patent US8188280B2. 3-Substituted sulfonyl piperidine derivative. Assignee: MSD K.K. Published 2012-05-29. View Source
- [2] US Patent US8163898B2 (US20100234392A1). 4-Sulfonylpiperidine derivatives. Assignee: MSD K.K. Published 2012-04-24. View Source
- [3] Class-level inference: Separate patent families for 3-sulfonyl and 4-sulfonyl piperidine LCE inhibitors indicate distinct pharmacological profiles. View Source
